molecular formula C18H21ClN4O2 B2498085 N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034475-91-5

N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2498085
CAS No.: 2034475-91-5
M. Wt: 360.84
InChI Key: QSVWHEGASUSIOF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: This step might involve nucleophilic substitution reactions where the pyrimidinyl group is introduced.

    Attachment of the Chlorobenzyl Group: This can be done through alkylation reactions using 4-chlorobenzyl halides.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine carboxamides and pyrimidinyl derivatives.

    This compound: might have unique properties due to the specific combination of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-9-13(2)22-17(21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVWHEGASUSIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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